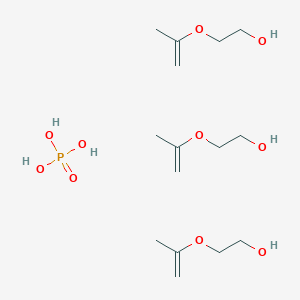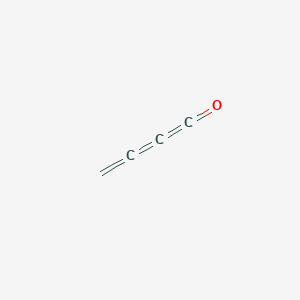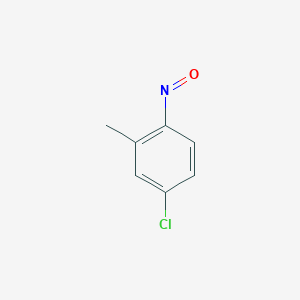
4-Chloro-2-methyl-1-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-1-nitrosobenzene is an aromatic compound belonging to the family of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 4-Chloro-2-methyl-1-nitrobenzene using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 4-Chloro-2-methyl-1-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Direct Nitrosation: The direct nitrosation of 4-Chloro-2-methyl-1-aminobenzene using nitrosyl chloride (NOCl) or sodium nitrite in acidic conditions can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction or oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-nitrosobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.
Substitution Reagents: Halogens (e.g., bromine, iodine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-nitrobenzene.
Reduction: 4-Chloro-2-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-2-methyl-1-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-nitrosobenzene involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting cellular pathways and functions .
Comparison with Similar Compounds
4-Chloro-2-methyl-1-nitrosobenzene can be compared with other similar compounds such as:
4-Chloro-2-methyl-1-nitrobenzene: Differing by the presence of a nitro group instead of a nitroso group, this compound is more stable and less reactive.
4-Chloro-2-methyl-1-aminobenzene: This compound has an amino group instead of a nitroso group, making it more nucleophilic and reactive towards electrophiles.
4-Chloro-2-methyl-1-hydroxybenzene: Featuring a hydroxyl group, this compound exhibits different reactivity and solubility properties compared to the nitroso derivative.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
CAS No. |
65063-95-8 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-nitrosobenzene |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3 |
InChI Key |
CRAUKSAFHZLYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


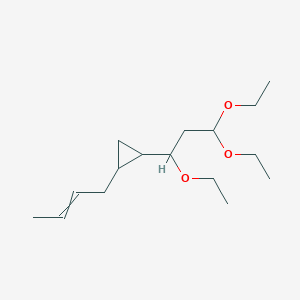
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
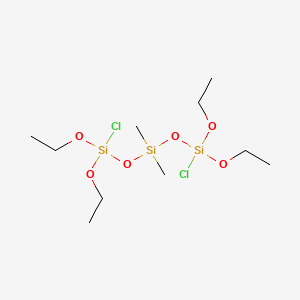
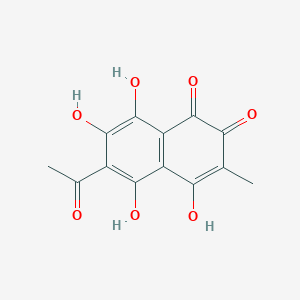

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
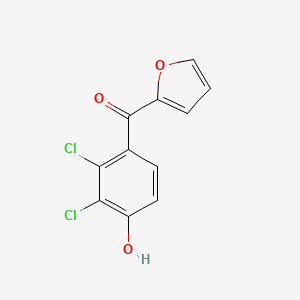
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
